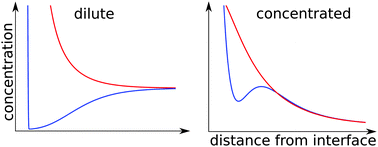A generalised space-charge theory for extended defects in oxygen-ion conducting electrolytes: from dilute to concentrated solid solutions†‡
Energy & Environmental Science Pub Date: 2015-09-07 DOI: 10.1039/C5EE02060C
Abstract
The standard Poisson–Boltzmann approach to modeling the near-interface defect behaviour in solid electrolytes performs well at low dopant concentrations but its applicability is questionable at higher dopant levels where interactions become important. Here we present a new approach, which combines Poisson–Boltzmann with the Cahn–Hilliard model for concentrated solid solutions. This ‘Poisson–Cahn’ theory yields activity coefficients for point defects that consider both local and non-local chemical interactions. Taking the fluorite-structured solid solution CeO2–Gd2O3 as a model system, we predict defect behaviour near grain boundaries over the entire concentration range. Examination of the near-interface defect-concentration and electrostatic-potential profiles reveals behaviour that matches existing space-charge theory at low overall dopant concentrations, becoming more complex, in accord with experiment and atomistic simulations, as concentrations increase. Inclusion of an existing conductivity model that considers the effects of local dopant concentration leads to the successful prediction of both bulk and total (bulk + grain boundary) conductivities in both concentrated and dilute cases. The Poisson–Cahn approach is not limited to grain boundaries in oxygen-ion conducting fluorite oxides, but is applicable to all extended defects—grain boundaries, surfaces and dislocations—in ion-conducting systems.


Recommended Literature
- [1] High- and low-temperature mechanisms in the thermal decomposition of acetic acid
- [2] Studying the dynamic mechanism of transporting a single drug carrier-polyamidoamine dendrimer through cell membranes by force tracing†
- [3] Contents list
- [4] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [5] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [6] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [7] Annual Report of the Council: March, 1965
- [8] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [9] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [10] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†










